molecular formula C8H16F2O B14905894 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol

Katalognummer: B14905894
Molekulargewicht: 166.21 g/mol
InChI-Schlüssel: CJISKGMQMLCAPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol is an organic compound with the molecular formula C8H16F2O and a molecular weight of 166.21 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone. It is used primarily in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-(3-chloropropyl)pentan-1-ol with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2-(3-chloropropyl)pentan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    5-Fluoro-2-(3-bromopropyl)pentan-1-ol: Similar structure but with bromine atoms instead of fluorine.

    5-Fluoro-2-(3-iodopropyl)pentan-1-ol: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the fields of medicinal chemistry and industrial applications .

Eigenschaften

Molekularformel

C8H16F2O

Molekulargewicht

166.21 g/mol

IUPAC-Name

5-fluoro-2-(3-fluoropropyl)pentan-1-ol

InChI

InChI=1S/C8H16F2O/c9-5-1-3-8(7-11)4-2-6-10/h8,11H,1-7H2

InChI-Schlüssel

CJISKGMQMLCAPD-UHFFFAOYSA-N

Kanonische SMILES

C(CC(CCCF)CO)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.